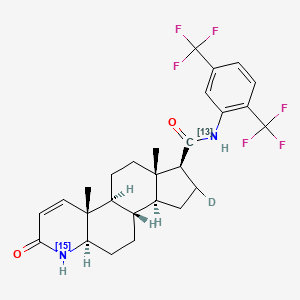

Dutasteride-13C,15N,d

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H30F6N2O2 |

|---|---|

Molecular Weight |

531.5 g/mol |

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-2-deuterio-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i7D,23+1,35+1/t7?,15-,16-,17-,19+,21+,24-,25+ |

InChI Key |

JWJOTENAMICLJG-FPYYVYLPSA-N |

Isomeric SMILES |

[2H]C1C[C@H]2[C@@H]3CC[C@@H]4[C@@]([C@H]3CC[C@@]2([C@H]1[13C](=O)NC5=C(C=CC(=C5)C(F)(F)F)C(F)(F)F)C)(C=CC(=O)[15NH]4)C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Dutasteride-13C,15N,d3: An Internal Standard for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dutasteride-13C,15N,d3 is a stable isotope-labeled analog of Dutasteride (B1684494), a potent dual inhibitor of both type 1 and type 2 5-alpha-reductase enzymes. These enzymes are responsible for the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key androgen involved in the pathophysiology of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Due to its near-identical physicochemical properties to the unlabeled drug, Dutasteride-13C,15N,d3 serves as an ideal internal standard for the quantitative analysis of Dutasteride in complex biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of its properties, applications, and the methodologies for its use.

Core Properties of Dutasteride and its Isotopologues

Stable isotope-labeled internal standards are crucial for correcting for variations in sample preparation and instrument response in mass spectrometric assays. The selection of an appropriate internal standard is paramount for achieving accurate and precise quantification.

| Property | Dutasteride | Dutasteride-13C6 | Dutasteride-d3 | Dutasteride-13C,15N,d3 (Estimated) |

| Molecular Formula | C₂₇H₃₀F₆N₂O₂ | ¹³C₆C₂₁H₃₀F₆N₂O₂ | C₂₇H₂₇D₃F₆N₂O₂ | ¹³CC₂₆H₂₇D₃F₆¹⁵NN O₂ |

| Molecular Weight ( g/mol ) | 528.53[1] | 534.5[2] | 531.56[3] | ~535.5 |

| Primary Application | Therapeutic agent for BPH and androgenetic alopecia.[4] | Internal standard for mass spectrometry.[5] | Internal standard for mass spectrometry. | Internal standard for mass spectrometry.[6] |

Mechanism of Action: The 5-Alpha-Reductase Signaling Pathway

Dutasteride exerts its therapeutic effect by inhibiting the 5-alpha-reductase enzymes, thereby blocking the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[7] This reduction in DHT levels leads to a decrease in the androgenic signaling that promotes prostate growth and hair loss.

References

- 1. Dutasteride | C27H30F6N2O2 | CID 6918296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dutasteride-13C6 | C27H30F6N2O2 | CID 46781440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tlcstandards.com [tlcstandards.com]

- 4. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Reliable and sensitive determination of dutasteride in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dutasteride: a potent dual inhibitor of 5-alpha-reductase for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for Dutasteride-13C,15N,d3

For Research, Scientific, and Drug Development Professionals

Introduction

Dutasteride-13C,15N,d3 is a stable isotope-labeled version of Dutasteride, a potent dual inhibitor of 5α-reductase isozymes.[1] Stable isotope-labeled compounds are crucial as internal standards in quantitative analyses by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), and as tracers in metabolic research.[1][2] This document provides a comprehensive technical overview of the typical data and methodologies presented in a Certificate of Analysis for Dutasteride-13C,15N,d3, synthesized from established analytical techniques for Dutasteride and its isotopically labeled analogues.

While a specific Certificate of Analysis for this particular isotopic combination was not publicly available, this guide has been constructed based on common analytical procedures and data formats for such pharmaceutical reference standards.

Product Information

| Parameter | Specification |

| Product Name | Dutasteride-13C,15N,d3 |

| Chemical Formula | C₂₆¹³CH₂₇d₃F₆¹⁵N₂O₂ |

| Molecular Weight | Approx. 532.5 g/mol |

| CAS Number | Not available |

| Storage | Store at 2-8°C, protect from light |

| Appearance | White to off-white solid |

Analytical Data

The following tables summarize the typical quantitative data obtained for a batch of Dutasteride-13C,15N,d3.

Table 1: Identity and Purity

| Test | Method | Specification | Result |

| Identification by ¹H NMR | NMR Spectroscopy | Conforms to structure | Conforms |

| Identification by Mass Spectrometry | LC-MS | Conforms to structure | Conforms |

| Chemical Purity by HPLC | HPLC-UV | ≥ 98.0% | 99.5% |

| Isotopic Purity | LC-MS | ≥ 99% | 99.6% |

| Residual Solvents | GC-MS | Meets USP <467> requirements | Conforms |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.2% |

Table 2: Isotopic Enrichment Analysis

| Isotope | Method | Specification | Result |

| ¹³C Enrichment | LC-MS | ≥ 99 atom % | Conforms |

| ¹⁵N Enrichment | LC-MS | ≥ 99 atom % | Conforms |

| Deuterium (d) Enrichment | LC-MS / NMR | ≥ 99 atom % | Conforms |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the Dutasteride-13C,15N,d3 standard by separating it from any unlabeled drug or other impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or a buffer solution (e.g., ammonium (B1175870) formate). A typical mobile phase could be acetonitrile and 5mM ammonium formate (B1220265) (pH 4.0) in a ratio of 85:15 (v/v).[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210-230 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in the mobile phase or a suitable solvent like methanol (B129727) to a known concentration (e.g., 1 mg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Purity

LC-MS is a powerful technique used to confirm the identity of the compound by its mass-to-charge ratio and to determine its isotopic purity.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an HPLC system.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Chromatographic Conditions: Similar to the HPLC method described above to ensure good separation.

-

Mass Spectrometry Analysis:

-

Identity Confirmation: A full scan is performed to detect the protonated molecular ion [M+H]⁺. The measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass of Dutasteride-13C,15N,d3.

-

Isotopic Purity Determination: The isotopic distribution is analyzed by integrating the peaks corresponding to the labeled and unlabeled species.[3] The isotopic purity is calculated after correcting for the natural abundance of isotopes.[4][5] High-resolution instrumentation is crucial to resolve the isotopologues.[4][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure and can also be used to confirm the position of isotopic labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Experiments:

-

¹H NMR: To confirm the overall structure. The spectrum is compared to a reference spectrum of unlabeled Dutasteride, accounting for the absence of signals from the deuterated positions.

-

¹³C NMR: To confirm the position of the ¹³C label, which will show a significantly enhanced signal.

-

¹⁵N NMR: Can be used to confirm the position of the ¹⁵N labels, although it is a less common experiment.

-

Visualizations

The following diagrams illustrate the workflows for the key analytical methods.

Caption: Workflow for HPLC Purity Analysis.

Caption: Workflow for LC-MS Identity and Isotopic Purity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. researchgate.net [researchgate.net]

- 5. almacgroup.com [almacgroup.com]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Dutasteride-13C,15N,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopically labeled compound Dutasteride-13C,15N,d3, including its identification, physicochemical properties, and applications in research. Given the specific nature of this multi-labeled variant, this guide also encompasses information on closely related and more commonly available isotopically labeled Dutasteride analogs.

Chemical Identification and CAS Number

However, a closely related compound, Dutasteride-13C,15N,d , is available from suppliers of research chemicals, though a specific CAS number for this variant is also not consistently provided.[1] For research and regulatory purposes, it is crucial to obtain lot-specific documentation from the supplier, which should include detailed information on the isotopic enrichment and the position of the labels.

For reference, the CAS numbers for other commonly used isotopically labeled Dutasteride analogs are provided in the table below.

| Compound | CAS Number |

| Dutasteride (unlabeled) | 164656-23-9 |

| Dutasteride-d3 | 1131341-46-2 |

| Dutasteride-13C6 | 1217685-27-2[2][3] |

Physicochemical and Pharmacokinetic Properties

Isotopically labeled Dutasteride, including Dutasteride-13C,15N,d3, is chemically identical to the parent compound, Dutasteride. The primary difference lies in the increased mass due to the incorporation of heavy isotopes, which allows for its use as an internal standard in quantitative analyses.[1] The physicochemical and pharmacokinetic properties of unlabeled Dutasteride are summarized in the tables below.

Table 1: Physicochemical Properties of Dutasteride

| Property | Value | Reference |

| Molecular Formula | C27H30F6N2O2 | [4] |

| Molecular Weight | 528.53 g/mol | [4] |

| Appearance | White to pale yellow powder | |

| Melting Point | 242-250 °C | |

| Solubility | Soluble in DMSO (>10 mM) | [4] |

| logP | 5.09 | [5] |

Table 2: Pharmacokinetic Properties of Dutasteride

| Parameter | Value | Reference |

| Bioavailability | ~60% | [5] |

| Tmax | 1-4 hours | [5] |

| Volume of Distribution | 300-500 L | [5][6] |

| Protein Binding | >99.5% | [6] |

| Terminal Half-life | ~5 weeks | [5][6] |

| Metabolism | Extensively metabolized | [5] |

| Excretion | Primarily in feces | [5] |

Mechanism of Action and Signaling Pathway

Dutasteride is a potent inhibitor of both type 1 and type 2 isoforms of 5α-reductase.[7][8] This enzyme is responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[7][9] By inhibiting both isoforms, Dutasteride significantly reduces circulating and intra-prostatic DHT levels, thereby mitigating the androgenic signaling that contributes to conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia.[7][9]

The signaling pathway of Dutasteride's action is depicted below.

Experimental Protocols

Isotopically labeled Dutasteride, such as Dutasteride-13C,15N,d3, serves as an ideal internal standard for quantitative analysis by mass spectrometry-based methods due to its similar chemical and physical properties to the unlabeled analyte, but with a distinct mass.

Quantification of Dutasteride in Biological Matrices using LC-MS/MS

This protocol provides a general workflow for the quantification of Dutasteride in serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotopically labeled internal standard.

Objective: To accurately quantify the concentration of Dutasteride in a biological sample.

Materials:

-

Biological matrix (e.g., human serum, plasma)

-

Dutasteride analytical standard

-

Dutasteride-13C,15N,d3 (or other isotopically labeled Dutasteride) as an internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Protein precipitation solvent (e.g., ACN with 0.1% FA)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 reversed-phase HPLC column

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of Dutasteride and the IS in a suitable organic solvent (e.g., MeOH).

-

Prepare a series of calibration standards by spiking known concentrations of Dutasteride into the biological matrix.

-

Prepare QC samples at low, medium, and high concentrations in the biological matrix.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of each standard, QC, and unknown sample, add a fixed amount of the IS solution.

-

Add 300 µL of cold protein precipitation solvent (e.g., ACN with 0.1% FA).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% FA.

-

Mobile Phase B: ACN with 0.1% FA.

-

Gradient: A suitable gradient to separate Dutasteride from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor the precursor-to-product ion transitions for both Dutasteride and the IS. The specific m/z values will need to be optimized for the instrument used. For Dutasteride-13C,15N,d3, the precursor ion will be shifted by the mass of the incorporated isotopes.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Dutasteride in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

-

The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision of the analytical method.[10]

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing isotopically labeled Dutasteride.

This guide provides a foundational understanding of Dutasteride-13C,15N,d3 and its application in a research setting. For specific experimental use, researchers should always refer to the supplier's certificate of analysis and adhere to established laboratory safety protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dutasteride-13C6 | CAS 1217685-27-2 | Cayman Chemical | Biomol.com [biomol.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. biocrick.com [biocrick.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. droracle.ai [droracle.ai]

- 8. Dutasteride: a potent dual inhibitor of 5-alpha-reductase for benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the 5 Alpha-Reductase Inhibitor Dutasteride on Gene Expression in Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous pharmacokinetic and pharmacodynamic analysis of 5α-reductase inhibitors and androgens by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Dutasteride-13C,15N,d3 for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the isotopically labeled compound Dutasteride-13C,15N,d3, including supplier information, its role in scientific research, and the biochemical pathways it influences.

Introduction to Dutasteride (B1684494) and its Labeled Analog

Dutasteride is a potent dual inhibitor of both type 1 and type 2 isoforms of 5-alpha reductase, the enzyme responsible for converting testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1][2] This mechanism of action makes it a key therapeutic agent in the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1][2] The isotopically labeled version, Dutasteride-13C,15N,d3, is a crucial tool for researchers, serving as an internal standard for quantitative analysis in studies involving nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[3]

Supplier and Pricing Information

| Supplier | Product Name | Catalog Number | Purity | Availability |

| MedChemExpress | Dutasteride-13C,15N,d3 | HY-13613S | >98% | Inquire |

Experimental Applications and Protocols

While specific, detailed experimental protocols for Dutasteride-13C,15N,d3 are not publicly available, its primary application is as a tracer and internal standard in pharmacokinetic and metabolic studies.[3] The use of stable isotope-labeled compounds is a well-established methodology in drug discovery and development to elucidate metabolic pathways and quantify drug concentrations in biological matrices.[4][5][6][7][8]

General Experimental Workflow:

A typical experimental workflow involving Dutasteride-13C,15N,d3 as an internal standard in a pharmacokinetic study would involve the following steps:

Mechanism of Action: The 5-Alpha Reductase Signaling Pathway

Dutasteride exerts its effect by inhibiting the 5-alpha reductase enzymes, thereby blocking the conversion of testosterone to dihydrotestosterone (DHT).[1][2] DHT is a potent androgen that binds to the androgen receptor, leading to the transcription of genes involved in prostate growth and hair follicle miniaturization.[9][10] By reducing DHT levels, dutasteride effectively mitigates these effects.[11]

The following diagram illustrates the signaling pathway affected by dutasteride:

References

- 1. droracle.ai [droracle.ai]

- 2. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogen Isotope Labeling of Pharmaceuticals via Dual Hydrogen Isotope Exchange Pathways using CdS Quantum Dot Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the 5 alpha-reductase inhibitor dutasteride on gene expression in prostate cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of the dual 5alpha-reductase inhibitor dutasteride on markers of tumor regression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of Dutasteride-13C,15N,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dutasteride-13C,15N,d3. The information presented is critical for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings.

Core Stability Profile

Dutasteride (B1684494) is a synthetic 4-azasteroid compound. Forced degradation studies on unlabeled dutasteride have shown that it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[1][2] The compound demonstrates greater stability under photolytic and thermal stress.[1]

Summary of Forced Degradation Studies

The following table summarizes the observed degradation of dutasteride under various stress conditions as reported in the literature. This provides an indication of the potential stability liabilities of Dutasteride-13C,15N,d3.

| Stress Condition | Observation | Degradation Products | Reference |

| Acid Hydrolysis | Significant degradation | Carboxylic acid derivative and a product of dehydrogenation have been identified.[2] | [1][2][3] |

| Alkaline Hydrolysis | Significant degradation | A di-sodium adduct has been identified as a degradation product.[2] | [1][2][3] |

| **Oxidative (e.g., H₂O₂) ** | Some degradation | Specific degradation products are not extensively detailed in the provided results. | [1][3] |

| Photolytic | Stable | No significant degradation observed. | [1] |

| Thermal (Dry Heat) | Stable | No significant degradation observed. | [1][3] |

| Thermal (Wet Heat) | Degradation observed | Specific degradation products are not extensively detailed in the provided results. | [1] |

Recommended Storage Conditions

Based on the stability profile of dutasteride and general best practices for the storage of isotopically labeled active pharmaceutical ingredients (APIs), the following storage conditions are recommended for Dutasteride-13C,15N,d3 to ensure its long-term stability.[4]

| Parameter | Recommendation | Rationale |

| Temperature | Store at controlled room temperature (20°C to 25°C; 68°F to 77°F) or refrigerated (2°C to 8°C; 36°F to 46°F) for long-term storage. A study on dutasteride in human plasma showed it was stable in a freezer at -65°C for up to 2 years.[5] | To minimize thermal degradation. Lower temperatures slow down chemical reactions. |

| Humidity | Store in a dry place. The use of desiccants is recommended. | To prevent hydrolytic degradation, as dutasteride is susceptible to acid and base hydrolysis. |

| Light | Store in a light-resistant container. | Although dutasteride appears stable to photolytic stress, protection from light is a general best practice for APIs to prevent any potential light-induced degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) if possible. | To prevent oxidative degradation. |

Experimental Protocols for Stability Assessment

To formally assess the stability of Dutasteride-13C,15N,d3, a comprehensive stability-indicating method should be developed and validated. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.[1][6][7]

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[8]

Objective: To generate potential degradation products of Dutasteride-13C,15N,d3 under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Dutasteride-13C,15N,d3 in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound or a solution to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound or a solution to UV light (e.g., 254 nm) and/or visible light.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.

-

Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the chromatographic peak of the parent compound is not co-eluting with any degradation products.

Long-Term Stability Study Protocol

Long-term stability studies are conducted to establish the shelf-life and re-test period for the compound under recommended storage conditions.[9]

Objective: To evaluate the stability of Dutasteride-13C,15N,d3 over an extended period under defined storage conditions.

Methodology:

-

Sample Preparation: Store aliquots of Dutasteride-13C,15N,d3 in appropriate containers that mimic the intended long-term storage packaging.

-

Storage Conditions: Store the samples under the recommended long-term storage conditions (e.g., 25°C/60% RH, 5°C).

-

Testing Intervals: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analytical Method: Use a validated stability-indicating HPLC method to determine the purity and assay of Dutasteride-13C,15N,d3 and to detect and quantify any degradation products.

Visualizations

Mechanism of Action of Dutasteride

Dutasteride inhibits the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT) by inhibiting both type 1 and type 2 5-alpha-reductase enzymes.[10][11][12] This action is central to its therapeutic effects in conditions like benign prostatic hyperplasia.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. openmedscience.com [openmedscience.com]

- 5. LC-MS/MS determination of dutasteride and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wjpsonline.com [wjpsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmtech.com [pharmtech.com]

- 9. Stability Studies-Regulations, Patient Safety & Quality [coriolis-pharma.com]

- 10. What is the mechanism of Dutasteride? [synapse.patsnap.com]

- 11. Dutasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide on the Core Mechanism of Action of Dutasteride as a 5-Alpha Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dutasteride (B1684494) is a potent, synthetic 4-azasteroid compound that functions as a competitive and irreversible inhibitor of all three known isozymes of 5-alpha reductase (5α-R), an enzyme crucial for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). By effectively blocking 5α-R types 1, 2, and 3, dutasteride significantly suppresses circulating and intraprostatic DHT levels, leading to its clinical efficacy in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. This technical guide provides a comprehensive overview of the molecular mechanism of dutasteride, detailing its interaction with the 5α-R isozymes, the kinetics of this inhibition, and the downstream physiological consequences. Furthermore, this document outlines the detailed experimental protocols utilized to elucidate these mechanisms and presents key quantitative data in a structured format for ease of comparison and reference.

Introduction: The 5-Alpha Reductase Pathway and the Role of Dihydrotestosterone

The enzyme 5-alpha reductase catalyzes the irreversible reduction of testosterone, the primary male sex hormone, to dihydrotestosterone (DHT)[1]. This conversion is a critical step in androgen signaling in many tissues, as DHT binds to the androgen receptor with a significantly higher affinity and slower dissociation rate than testosterone, making it a more potent activator of androgen-responsive genes[2].

There are three distinct isozymes of 5-alpha reductase, each with a unique tissue distribution and physiological role:

-

5α-Reductase Type 1 (SRD5A1): Primarily found in the skin (sebaceous glands), scalp, and liver[3][4].

-

5α-Reductase Type 2 (SRD5A2): Predominantly located in the prostate, seminal vesicles, epididymis, and hair follicles[1][3][4].

-

5α-Reductase Type 3 (SRD5A3): While also involved in steroid metabolism, its precise role is still under investigation, though it is known to be inhibited by dutasteride[3].

The overproduction or heightened sensitivity to DHT is implicated in the pathophysiology of several androgen-dependent conditions, including benign prostatic hyperplasia (BPH), where it promotes prostate growth, and androgenetic alopecia (male pattern baldness), where it contributes to hair follicle miniaturization.

Dutasteride: A Dual Inhibitor of 5-Alpha Reductase

Dutasteride distinguishes itself from other 5α-R inhibitors, such as finasteride, through its comprehensive inhibition of all three 5α-R isozymes[3]. Finasteride primarily targets the type 2 isozyme[3]. This dual inhibition by dutasteride results in a more profound and consistent suppression of DHT levels.

Mechanism of Inhibition

Dutasteride acts as a competitive and mechanism-based (irreversible) inhibitor of 5α-R[5]. It binds to the enzyme's active site, preventing the binding of the natural substrate, testosterone. The formation of a stable, slowly dissociating enzyme-inhibitor complex effectively inactivates the enzyme.

The following diagram illustrates the core mechanism of action of dutasteride in the androgen signaling pathway.

Quantitative Analysis of Dutasteride's Inhibitory Potency

The efficacy of dutasteride as a 5α-R inhibitor has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its inhibitory constants (IC50 and Ki) and its effect on enzyme kinetics.

Table 1: Inhibitory Constants of Dutasteride against 5-Alpha Reductase Isozymes

| Isozyme | IC50 (nM) | Ki (nM) |

| Type 1 | 0.3 - 7.3 | ~0.3 |

| Type 2 | 0.05 - 5.4 | ~0.05 |

| Type 3 | Data not extensively available | Data not extensively available |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Table 2: Enzyme Kinetic Parameters of 5-Alpha Reductase in the Presence and Absence of Dutasteride

| Isozyme | Substrate | Condition | Km (nM) | Vmax (pmol/min/mg protein) |

| Type 1 | Testosterone | No Inhibitor | ~1500 - 5000 | Varies by tissue |

| With Dutasteride | Increased | Unchanged (Competitive) | ||

| Type 2 | Testosterone | No Inhibitor | ~5 - 50 | Varies by tissue |

| With Dutasteride | Increased | Unchanged (Competitive) |

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) is the maximum rate of the reaction.

Experimental Protocols

The characterization of dutasteride's mechanism of action relies on a suite of robust experimental protocols. Detailed methodologies for key experiments are provided below.

Determination of IC50 Values using a Whole-Cell-Based Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of dutasteride on 5α-R activity in a cellular context.

Workflow Diagram:

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured in appropriate media. Cells are then transiently transfected with expression vectors containing the cDNA for human 5α-R type 1 or type 2.

-

Cell Seeding: Transfected cells are seeded into 24-well plates and allowed to adhere overnight.

-

Dutasteride Treatment: The culture medium is replaced with fresh medium containing various concentrations of dutasteride (e.g., from 0.01 nM to 1000 nM) or vehicle control. Cells are pre-incubated with the inhibitor for a defined period (e.g., 30 minutes).

-

Substrate Addition: The enzymatic reaction is initiated by adding a known concentration of radiolabeled testosterone (e.g., [1,2,6,7-³H]testosterone or [4-¹⁴C]testosterone) to each well.

-

Incubation: The plates are incubated at 37°C for a specific time (e.g., 2-4 hours) to allow for the conversion of testosterone to DHT.

-

Steroid Extraction: The reaction is terminated, and the steroids are extracted from the culture medium using an organic solvent such as ethyl acetate.

-

Chromatographic Separation: The extracted steroids are separated using thin-layer chromatography (TLC) on silica (B1680970) gel plates with an appropriate solvent system.

-

Quantification: The radioactivity of the spots corresponding to testosterone and DHT is quantified using a phosphorimager or by scraping the spots and performing liquid scintillation counting.

-

Data Analysis: The percentage of testosterone converted to DHT is calculated for each dutasteride concentration. The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.

Determination of Ki using a Microsomal Enzyme Assay and Radioligand Binding

This protocol outlines the determination of the inhibitor constant (Ki), a measure of the binding affinity of dutasteride to the 5α-R isozymes, using a competitive radioligand binding assay with microsomal fractions.

Workflow Diagram:

Methodology:

-

Preparation of Microsomes: Microsomal fractions are prepared from tissues known to express high levels of 5α-R (e.g., prostate for type 2, liver for type 1) or from cells engineered to overexpress a specific isozyme. This is achieved through differential centrifugation of tissue or cell homogenates.

-

Assay Setup: In a multi-well plate, the following are combined in a suitable buffer:

-

A fixed amount of the microsomal preparation.

-

A fixed concentration of a radiolabeled ligand that binds to the 5α-R active site (e.g., [³H]-finasteride or another suitable radioligand).

-

A range of concentrations of unlabeled dutasteride (the competitor).

-

Control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled inhibitor).

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The contents of each well are rapidly filtered through glass fiber filters using a cell harvester. The filters trap the microsomes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on each filter is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding at each dutasteride concentration is calculated by subtracting the non-specific binding from the total binding. The IC50 value is determined by plotting the percent specific binding against the logarithm of the dutasteride concentration. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Downstream Consequences of 5-Alpha Reductase Inhibition by Dutasteride

The potent inhibition of all three 5α-R isozymes by dutasteride leads to a significant and sustained reduction in both circulating and tissue-specific DHT levels. Clinical studies have demonstrated that dutasteride can decrease serum DHT levels by over 90%[6].

This profound suppression of DHT has several key physiological consequences:

-

In Benign Prostatic Hyperplasia (BPH): The reduction in intraprostatic DHT leads to a decrease in prostate volume, improvement in urinary flow rates, and a reduction in the risk of acute urinary retention and the need for BPH-related surgery.

-

In Androgenetic Alopecia: The decrease in scalp DHT levels helps to prevent the miniaturization of hair follicles, leading to a reduction in hair loss and, in some cases, hair regrowth.

-

Hormonal Profile Alterations: The blockage of testosterone to DHT conversion can lead to a slight increase in serum testosterone levels, which generally remain within the normal physiological range. A small proportion of this excess testosterone may be aromatized to estradiol, which can, in rare cases, lead to side effects such as gynecomastia.

The following diagram illustrates the logical relationship between dutasteride administration and its clinical effects.

Conclusion

Dutasteride's mechanism of action as a potent, competitive, and irreversible inhibitor of all three 5-alpha reductase isozymes provides a strong biochemical rationale for its clinical efficacy. The comprehensive suppression of dihydrotestosterone synthesis addresses a key driver in the pathophysiology of benign prostatic hyperplasia and androgenetic alopecia. The experimental protocols detailed herein represent the foundational methodologies for characterizing the inhibitory profile of dutasteride and other 5α-R inhibitors, providing a framework for future research and development in this therapeutic area. The quantitative data presented underscore the superior DHT-lowering capacity of dutasteride compared to isozyme-selective inhibitors. A thorough understanding of this core mechanism is paramount for researchers and drug development professionals working to advance treatments for androgen-dependent conditions.

References

- 1. 5α-Reductase Isozymes in the Prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Androgen Regulation of 5α-Reductase Isoenzymes in Prostate Cancer: Implications for Prostate Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5α-Reductase - Wikipedia [en.wikipedia.org]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Portico [access.portico.org]

- 6. Discovery and clinical development of dutasteride, a potent dual 5alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Dutasteride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of dutasteride (B1684494), a potent dual inhibitor of 5α-reductase isoenzymes 1 and 2. Understanding the metabolic fate of dutasteride is critical for drug development, offering insights into its pharmacokinetic profile, potential drug-drug interactions, and overall disposition. This document summarizes key quantitative data, details established experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Core Data Summary

The in vitro metabolism of dutasteride has been characterized primarily using human liver microsomes, which are rich in cytochrome P450 (CYP) enzymes. The following tables summarize the key quantitative parameters associated with dutasteride's metabolism.

Table 1: Enzyme Kinetics of Dutasteride Metabolism in Human Liver Microsomes

| Parameter | Value | Reference |

| Unbound Michaelis-Menten Constant (Km,u) | 4.70 ± 0.67 µM | [1] |

| Unbound Intrinsic Clearance (CLint,u) | 10.2 ± 0.8 µL/min/mg protein | [1] |

These parameters describe the fundamental kinetics of dutasteride's interaction with metabolizing enzymes in a key in vitro system.

Table 2: Inhibition of Dutasteride Metabolism

| Inhibitor | In Vitro System | IC50 | Reference |

| Ketoconazole (a potent CYP3A inhibitor) | Human Liver Microsomes | 54.9 ± 15.6 nM | [1] |

This data highlights the significant role of CYP3A enzymes in dutasteride metabolism, as evidenced by the potent inhibition by ketoconazole.

Table 3: Major Metabolites of Dutasteride

| Metabolite | Description | Enzyme(s) Involved | Pharmacological Activity | Reference(s) |

| 4'-Hydroxydutasteride | Major monohydroxylated metabolite | CYP3A4, CYP3A5 | Less potent than dutasteride | [2] |

| 6-Hydroxydutasteride | Major monohydroxylated metabolite | CYP3A4, CYP3A5 | Similar potency to dutasteride | [1][3] |

| 1,2-Dihydrodutasteride | Major metabolite | Not specified | Less potent than dutasteride | [2] |

| 6,4'-Dihydroxydutasteride | Minor dihydroxylated metabolite | CYP3A4 | Unknown | [4] |

| 15-Hydroxydutasteride | Minor monohydroxylated metabolite | CYP3A4 | Unknown | [4] |

The formation of these metabolites represents the primary pathways of dutasteride biotransformation in vitro.

Metabolic Pathways and Experimental Workflow

Visualizing the metabolic cascade and the experimental process is essential for a clear understanding of in vitro drug metabolism studies. The following diagrams were generated using the Graphviz DOT language to illustrate these processes.

Metabolic Pathway of Dutasteride

Experimental Workflow for In Vitro Metabolism Assay

References

- 1. In Vitro and In Vivo Assessment of Metabolic Drug Interaction Potential of Dutasteride with Ketoconazole [mdpi.com]

- 2. Frontiers | Effects of Cytochrome P450 and Transporter Polymorphisms on the Bioavailability and Safety of Dutasteride and Tamsulosin [frontiersin.org]

- 3. Dutasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

Methodological & Application

Application Note: High-Throughput Quantification of Dutasteride in Human Plasma using Dutasteride-¹³C,¹⁵N,d₃ as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of dutasteride (B1684494) in human plasma. The method utilizes a stable isotope-labeled internal standard, Dutasteride-¹³C,¹⁵N,d₃, to ensure high accuracy and precision, making it suitable for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The protocol details a straightforward sample preparation procedure and optimized LC-MS/MS conditions for high-throughput analysis.

Introduction

Dutasteride is a potent dual inhibitor of both type 1 and type 2 5α-reductase, enzymes responsible for the conversion of testosterone (B1683101) to dihydrotestosterone. It is primarily used in the treatment of benign prostatic hyperplasia (BPH). Accurate and reliable quantification of dutasteride in biological matrices is crucial for clinical and research purposes. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is critical to compensate for variations in sample preparation, chromatography, and ionization, thereby ensuring the integrity of the results. This document provides a detailed protocol for the analysis of dutasteride using Dutasteride-¹³C,¹⁵N,d₃ as an internal standard.

Principle of Stable Isotope-Labeled Internal Standard in LC-MS/MS

The fundamental principle of using a stable isotope-labeled internal standard in LC-MS/MS is to provide a reference compound that behaves nearly identically to the analyte of interest throughout the entire analytical process.

Caption: Principle of LC-MS/MS with a stable isotope-labeled internal standard.

Experimental Workflow

The overall experimental workflow for the quantification of dutasteride in plasma is a streamlined process designed for efficiency and accuracy.

Caption: Experimental workflow for dutasteride analysis.

Materials and Reagents

-

Dutasteride reference standard

-

Dutasteride-¹³C,¹⁵N,d₃ internal standard

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Human plasma (K₂EDTA as anticoagulant)

-

Methyl tert-butyl ether (for LLE)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

Instrumentation

-

A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of dutasteride and Dutasteride-¹³C,¹⁵N,d₃ in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the dutasteride stock solution with 50% methanol to create working standards for calibration curve (CC) and quality control (QC) samples.

-

Internal Standard Spiking Solution: Dilute the Dutasteride-¹³C,¹⁵N,d₃ primary stock solution with 50% methanol to a final concentration of 5 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples at various concentrations.

Sample Preparation (Choose one of the following methods)

Method A: Solid-Phase Extraction (SPE) [1]

-

To 0.5 mL of plasma sample, add 50 µL of the internal standard spiking solution.

-

Add 0.5 mL of 2% formic acid in water and vortex.

-

Condition an SPE cartridge (e.g., Oasis MCX, 30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water, and then 1 mL of 2% formic acid in water.[1]

-

Load the sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elute the analyte and internal standard with 1 mL of 1% ammonia (B1221849) in methanol.[1]

-

Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[1]

-

Reconstitute the residue in 250 µL of the mobile phase.[1]

Method B: Liquid-Liquid Extraction (LLE) [2]

-

To 300 µL of plasma sample in a clean tube, add a specified volume of the internal standard solution.

-

Add 2.5 mL of methyl tert-butyl ether-n-hexane (80:20, v/v) as the extraction solvent.[2]

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | |

| Column | C18, 50 x 4.6 mm, 5 µm[1] or Gemini C18, 150 x 4.6 mm, 5 µm[2] |

| Mobile Phase | A: 10 mM Ammonium Acetate in Water[1]B: Methanol[1] or Acetonitrile[2] |

| Gradient/Isocratic | Isocratic: 15:85 (A:B)[1] |

| Flow Rate | 0.85 mL/min[1] |

| Injection Volume | 20 µL[1] |

| Column Temperature | 25°C[1] |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Dutasteride: m/z 529.3 → 461.2Dutasteride-¹³C,¹⁵N,d₃: m/z 535.3 → 467.2 (projected) |

| Dwell Time | 200 ms |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Method Validation Summary

The following table summarizes typical validation parameters for a dutasteride LC-MS/MS assay based on published literature.

| Parameter | Result |

| Linearity Range | 0.1 - 25 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1][2] |

| Precision (%CV) | |

| Intra-batch | < 15%[2] |

| Inter-batch | < 15%[2] |

| Accuracy (% Bias) | |

| Intra-batch | 95.8% to 104.0%[2] |

| Inter-batch | 95.8% to 104.0%[2] |

| Recovery | |

| Dutasteride | ~62% (SPE)[1], ≥95% (LLE)[2] |

| Internal Standard | ~51% (SPE)[1], ≥95% (LLE)[2] |

| Matrix Effect | Minimal, with IS-normalized matrix factors between 1.01 and 1.02.[2] |

Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of dutasteride in the unknown samples is then determined by interpolation from the calibration curve using a weighted (1/x² or 1/x) linear regression.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of dutasteride in human plasma. The use of the stable isotope-labeled internal standard, Dutasteride-¹³C,¹⁵N,d₃, is crucial for achieving accurate and precise results, making this method well-suited for high-throughput bioanalysis in a regulated environment. The provided protocols for sample preparation and instrument conditions can be adapted for various laboratory settings.

References

Quantitative Analysis of Dutasteride in Human Plasma by LC-MS/MS Using a Labeled Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of dutasteride (B1684494) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, dutasteride-¹³C₆, ensures high accuracy and precision. The described protocol, involving liquid-liquid extraction for sample preparation, provides excellent recovery and minimal matrix effects, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Dutasteride is a potent dual inhibitor of both type 1 and type 2 isoforms of 5α-reductase, an enzyme responsible for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT).[1] It is primarily used in the treatment of benign prostatic hyperplasia (BPH). Accurate and reliable quantification of dutasteride in human plasma is crucial for pharmacokinetic assessments, bioequivalence studies, and clinical monitoring. This document provides a detailed protocol for the determination of dutasteride in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard.

Experimental

Materials and Reagents

-

Dutasteride reference standard

-

Dutasteride-¹³C₆ (Internal Standard, IS)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Methyl tert-butyl ether

-

n-Hexane

-

Human plasma (K₂EDTA)

Instrumentation

-

Liquid Chromatograph: Shimadzu or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX API 4000)

-

Analytical Column: Gemini C18 (150 x 4.6 mm, 5 µm) or equivalent[2]

Protocols

Standard Solution Preparation

-

Primary Stock Solutions: Prepare primary stock solutions of dutasteride and dutasteride-¹³C₆ in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the dutasteride primary stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Spiking Solution: Prepare a working solution of dutasteride-¹³C₆ at a suitable concentration (e.g., 5 ng/mL) in 50% methanol.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 300 µL of human plasma into a pre-labeled centrifuge tube.[2]

-

Add 50 µL of the internal standard spiking solution to all samples except for the blank plasma.

-

Vortex the samples for 30 seconds.

-

Add 1.5 mL of the extraction solvent (methyl tert-butyl ether:n-hexane, 80:20, v/v).[2]

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | Gemini C18 (150 x 4.6 mm, 5 µm)[2] |

| Mobile Phase | Acetonitrile : 5 mM Ammonium Formate (pH 4.0 with formic acid) (85:15, v/v)[2] |

| Flow Rate | 0.85 mL/min[1] |

| Injection Volume | 20 µL[1] |

| Column Temperature | 25°C[1] |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Dutasteride Transition | m/z 529.3 → 461.2 |

| Dutasteride-¹³C₆ Transition | m/z 535.3 → 467.2[1] |

Data Presentation

Method Validation Summary

| Parameter | Result |

| Linearity Range | 0.1 - 25 ng/mL[2] |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[1] |

| Intra-batch Precision (%CV) | 0.7 - 5.3%[2] |

| Inter-batch Precision (%CV) | 0.7 - 5.3%[2] |

| Intra-batch Accuracy (%) | 95.8 - 104.0%[2] |

| Inter-batch Accuracy (%) | 95.8 - 104.0%[2] |

| Mean Overall Recovery (Dutasteride) | ≥95%[2] |

| Mean Overall Recovery (IS) | ≥95%[2] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for dutasteride quantification.

Mechanism of Action of Dutasteride

References

Application Note: Bioanalytical Method for the Quantification of Dutasteride in Human Plasma using LC-MS/MS

Introduction

Dutasteride (B1684494) is a potent dual inhibitor of both type 1 and type 2 5α-reductase, enzymes responsible for the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT).[1][2] It is widely used in the treatment of benign prostatic hyperplasia (BPH).[3] Accurate quantification of dutasteride in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][4][5] This application note provides a detailed protocol for a sensitive and robust bioanalytical method for the quantification of dutasteride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method is based on a solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation and mass spectrometric detection.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the quantification of dutasteride in human plasma.

Materials and Reagents

-

Dutasteride reference standard (≥98% purity)

-

Dutasteride-d6 or Dutasteride-13C6 (Internal Standard, IS)

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX 30 mg, 1 cc)[1]

-

All other chemicals and solvents should be of analytical grade or higher.

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

-

Analytical Column: A reversed-phase C18 column (e.g., Zorbax Eclipse C18, 4.6 x 50 mm, 5 µm or Gemini C18, 150 x 4.6 mm, 5 µm).[1][4]

Preparation of Standard and Quality Control Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve dutasteride and the internal standard (IS) in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the dutasteride stock solution with 50% methanol in water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.[1]

-

Internal Standard Working Solution: Dilute the IS stock solution with 50% methanol in water to achieve a final concentration of 5 ng/mL.[1]

-

Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare CCs and QCs at various concentration levels (e.g., LLOQ, LQC, MQC, HQC).

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is a representative SPE procedure.

-

Sample Pre-treatment: To 0.5 mL of plasma sample, add 50 µL of the internal standard working solution and 0.5 mL of 2% formic acid in water. Vortex for 30 seconds.[1]

-

SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1.0 mL of methanol, followed by 1.0 mL of water, and then 1.0 mL of 2% formic acid in water.[1]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1.0 mL of 2% formic acid in water, followed by 1.0 mL of methanol.

-

Elution: Elute the analyte and internal standard with 1.0 mL of 1% ammonia (B1221849) in methanol.[1]

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[1]

-

Reconstitution: Reconstitute the dried residue with 250 µL of the mobile phase.[1]

LC-MS/MS Analysis

-

Chromatographic Conditions:

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Optimize other mass spectrometer parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

-

Data Presentation

The performance of various published bioanalytical methods for dutasteride quantification is summarized in the tables below for easy comparison.

Table 1: Sample Preparation Methods for Dutasteride Quantification

| Method Type | Extraction Solvent/Cartridge | Biological Matrix | Key Advantages | Reference |

| Solid-Phase Extraction (SPE) | Oasis MCX | Human Plasma | High recovery and clean extracts | [1] |

| Solid-Phase Extraction (SPE) | Oasis® HLB | Human Serum | Suitable for high-throughput 96-well format | [2] |

| Liquid-Liquid Extraction (LLE) | Methyl tert-butyl ether-n-hexane (80:20, v/v) | Human Plasma | Good recovery and cost-effective | [4] |

| Liquid-Liquid Extraction (LLE) | Diethyl ether/dichloromethane (70/30, v/v) | Human Plasma | Simple and rapid | [5] |

| Protein Precipitation (PPT) | Acetonitrile | Serum | Simple and fast, but may have matrix effects | [6] |

Table 2: LC-MS/MS Method Parameters for Dutasteride Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Instrumentation | LC-MS/MS (API 4000)[1] | LC-MS/MS | LC-MS/MS |

| Column | Zorbax Eclipse, C18 (4.6x50mm, 5µm)[1] | Gemini C18 (150x4.6mm, 5µm)[4] | Xterra MS C18 |

| Mobile Phase | 10mM Ammonium acetate/Methanol (15/85 v/v)[1] | Acetonitrile/5mM Ammonium formate, pH 4.0 (85:15, v/v)[4] | 10mM Ammonium formate/Acetonitrile (15/85, v/v), pH 3.0 |

| Flow Rate | 0.85 mL/min[1] | Not Specified | Not Specified |

| Linearity Range | 0.100 - 7.993 ng/mL[1] | 0.1 - 25 ng/mL | 0.1 - 25.0 ng/mL |

| LLOQ | 0.100 ng/mL[1] | 0.1 ng/mL | 0.1 ng/mL |

| Accuracy (%) | 96.19 - 98.28[1] | 95.8 - 104.0 | Not Specified |

| Precision (CV%) | Within-run: 2.1-7.5, Between-run: 3.4-8.2 | 0.7 - 5.3[4] | < 15% |

| Recovery (%) | 61.8 | ≥95[4] | Not Specified |

| Internal Standard | Dutasteride-d6[1] | Dutasteride-13C6[4] | Finasteride[5] |

Table 3: HPLC-UV Method Parameters for Dutasteride Quantification in Pharmaceutical Dosage Forms

| Parameter | Method 1 | Method 2 | Method 3 |

| Instrumentation | HPLC-UV | RP-HPLC | RP-HPLC |

| Column | Agilent Zorebax SB Phenyl (250x4.6mm, 5µm)[7] | Symmetry C18 (4.6x150mm, 5µm)[8] | XTerra C18 (150x4.6mm, 5µm)[8] |

| Mobile Phase | Orthophosphoric acid/Methanol (60:40 v/v)[7] | Phosphate (B84403) buffer (pH 2.5)/Acetonitrile (20:80 v/v)[8] | Ammonium dihydrogen phosphate buffer (pH 6.5)/Methanol (25:75 v/v)[8] |

| Flow Rate | 1.0 mL/min[7] | 0.8 mL/min[8] | 1.0 mL/min[8] |

| Detection Wavelength | 248 nm[7] | 274 nm[8] | 246 nm[8] |

| Linearity Range | 4 - 60 µg/mL[7] | Not Specified | 0.25 - 1.5 µg/mL[8] |

| Retention Time | 3.172 min[7] | 2.003 min[8] | Not Specified |

| Accuracy (% Recovery) | 99.84 - 100.13[7] | 99.23[8] | Not Specified |

| Precision (RSD%) | 0.046 - 0.076[7] | Not Specified | Not Specified |

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this application note.

Caption: Solid-Phase Extraction (SPE) Workflow for Dutasteride.

References

- 1. ijpcsonline.com [ijpcsonline.com]

- 2. Simultaneous pharmacokinetic and pharmacodynamic analysis of 5α-reductase inhibitors and androgens by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ukaazpublications.com [ukaazpublications.com]

- 4. Reliable and sensitive determination of dutasteride in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. jocpr.com [jocpr.com]

- 8. A concise review- Development of an analytical method and validation of dutasteride - Curr Trends Pharm Pharm Chem [ctppc.org]

Application Note: High-Throughput Analysis of Dutasteride in Human Plasma by Isotope Dilution LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of dutasteride (B1684494) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. Dutasteride is a potent dual inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone (B1683101) to dihydrotestosterone, and is primarily used in the treatment of benign prostatic hyperplasia. Accurate determination of its pharmacokinetic profile is crucial for drug development and clinical monitoring. The described method, employing a stable isotopically labeled internal standard, offers high precision, accuracy, and throughput, making it suitable for bioequivalence and pharmacokinetic studies.

Introduction

Dutasteride's pharmacokinetic properties, characterized by a high volume of distribution and a long terminal half-life, necessitate a highly sensitive and specific analytical method for its quantification in biological matrices. Isotope dilution mass spectrometry is the gold standard for such applications, minimizing matrix effects and improving the accuracy of quantification. This document provides a comprehensive protocol for the extraction of dutasteride from human plasma, its separation using reversed-phase HPLC, and subsequent detection and quantification by tandem mass spectrometry.

Experimental Protocols

Materials and Reagents

-

Dutasteride reference standard

-

Dutasteride-¹³C₆ or Dutasteride-d₆ (internal standard, IS)

-

HPLC-grade acetonitrile, methanol, methyl tert-butyl ether, n-hexane, and diethyl ether

-

Formic acid and ammonium (B1175870) formate (B1220265)

-

Human plasma (with anticoagulant)

-

Deionized water

Sample Preparation: Liquid-Liquid Extraction (LLE)

A widely used method for extracting dutasteride from plasma is liquid-liquid extraction.[1][2]

-

Thaw frozen human plasma samples at room temperature.

-

To a 300 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution (e.g., dutasteride-¹³C₆).[1]

-

Vortex mix the sample for 30 seconds.

-

Add 1 mL of extraction solvent, such as methyl tert-butyl ether-n-hexane (80:20, v/v) or diethyl ether/dichloromethane (70/30, v/v).[1][2]

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is typically achieved on a C18 reversed-phase column.

-

HPLC System: Agilent 1200 series or equivalent

-

Column: Gemini C18 (150 x 4.6 mm, 5 µm) or Zorbax Eclipse C18 (50 x 4.6 mm, 5 µm)[1][3]

-

Mobile Phase: Acetonitrile and 5-10 mM ammonium formate (pH adjusted to 3.0-4.0 with formic acid) in a ratio of approximately 85:15 (v/v).[1][4]

-

Flow Rate: 0.85 mL/min[3]

-

Injection Volume: 20 µL[3]

-

Column Temperature: 40°C

-

Run Time: Approximately 1.2 - 5 minutes[2]

Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

-

Mass Spectrometer: Sciex API 4000 or equivalent

-

Ionization Mode: Positive Electrospray Ionization (ESI)

-

MRM Transitions:

-

Key MS Parameters:

-

Spray Voltage: 5300 V

-

Source Temperature: 400°C

-

Collision Gas: Nitrogen

-

Declustering Potential (DP): 70 V

-

Collision Energy (CE): Optimized for dutasteride and IS transitions.

-

Data Presentation

The following tables summarize the quantitative data obtained from various validated LC-MS/MS methods for dutasteride analysis.

Table 1: Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 0.1 - 25 ng/mL | [1][4] |

| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | [3][5] |

| Intra-batch Accuracy | 95.8 - 104.0% | [1] |

| Inter-batch Accuracy | 95.8 - 104.0% | [1] |

| Intra-batch Precision (CV%) | 0.7 - 5.3% | [1] |

| Inter-batch Precision (CV%) | 0.7 - 5.3% | [1] |

| Mean Overall Recovery | ≥95% | [1] |

Table 2: Pharmacokinetic Parameters of Dutasteride in Rats (2 mg/kg oral dose)

| Parameter | Value | Reference |

| Tmax (h) | 12 | [7] |

| Cmax (ng/mL) | ~150 | [7] |

| AUC(0-24h) (ng·h/mL) | ~2000 | [7] |

Visualizations

The following diagrams illustrate the experimental workflow, the pharmacokinetic model of dutasteride, and the mechanism of action.

Caption: Experimental workflow for dutasteride analysis.

Caption: Pharmacokinetic model of dutasteride.

Caption: Dutasteride's mechanism of action.

Conclusion

The isotope dilution LC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the pharmacokinetic study of dutasteride in human plasma. The detailed protocol and validation data presented herein can be readily adopted by researchers and scientists in the field of drug development and clinical pharmacology. The robustness of this method makes it an invaluable tool for supporting bioequivalence studies and therapeutic drug monitoring of dutasteride.

References

- 1. Reliable and sensitive determination of dutasteride in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpcsonline.com [ijpcsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. A Validated Method Development of Dutasteride in Human Plasma Using LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 6. Simultaneous pharmacokinetic and pharmacodynamic analysis of 5α-reductase inhibitors and androgens by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - A Method to Monitor Dutasteride in Rat Plasma Using Liquid-Liquid Extraction and Multiple Reaction Monitoring: Comparisons and Validation [oak.go.kr]

Application Note: High-Confidence Metabolite Identification of Dutasteride using a Stable Isotope-Labeled (¹³C, ¹⁵N, d₃) Analog

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust methodology for the identification and characterization of dutasteride (B1684494) metabolites using a multi-isotope labeled analog, Dutasteride-¹³C,¹⁵N,d₃. The incorporation of stable isotopes provides a clear and unambiguous signature for drug-related material in complex biological matrices, facilitating confident metabolite identification using high-resolution mass spectrometry. Detailed protocols for in vitro metabolism studies using human liver microsomes and subsequent LC-MS/MS analysis are provided. This approach is invaluable for drug metabolism and pharmacokinetic (DMPK) studies in drug discovery and development.

Introduction

Dutasteride is a potent dual inhibitor of both type 1 and type 2 5α-reductase enzymes, which are responsible for the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT). It is primarily used in the treatment of benign prostatic hyperplasia.[1][2] Dutasteride is extensively metabolized in vivo, primarily by the cytochrome P450 3A4 and 3A5 (CYP3A4/5) isoforms in the liver.[1] The major metabolites are formed through hydroxylation and dihydro-reduction reactions.[3][4]

The use of stable isotope-labeled compounds is a powerful technique in drug metabolism studies. It allows for the confident differentiation of drug-derived metabolites from endogenous matrix components. A multi-isotope labeled compound, such as Dutasteride-¹³C,¹⁵N,d₃, offers significant advantages by creating a unique isotopic pattern that is easily recognizable by high-resolution mass spectrometry, thereby increasing the confidence in metabolite identification.

This application note provides a detailed protocol for the use of Dutasteride-¹³C,¹⁵N,d₃ in an in vitro metabolism study with human liver microsomes (HLMs) to identify its major metabolites.

Experimental Protocols

In Vitro Incubation with Human Liver Microsomes

Materials:

-

Dutasteride-¹³C,¹⁵N,d₃

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic acid

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

-

Phosphate buffer (0.1 M, pH 7.4)

-

Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)

-

Dutasteride-¹³C,¹⁵N,d₃ (final concentration 1 µM, dissolved in a minimal amount of organic solvent like DMSO, final solvent concentration <0.5%)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Metabolic Reaction:

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the reaction mixture at 37°C in a shaking water bath.

-

-

Time Point Sampling:

-

Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

-

Quenching the Reaction:

-

At each time point, quench the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be formed as a metabolite).

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Vortex the quenched samples and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid) for LC-MS/MS analysis.

-

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions (example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., 5-95% B over 15 minutes).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

MS/MS Conditions (example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Mode: Full scan for parent and metabolite identification, followed by product ion scans (MS/MS) for structural elucidation.

-

Mass Range: m/z 100-1000

-

Collision Energy: Ramped collision energy to obtain informative fragmentation patterns.

Data Presentation

The use of Dutasteride-¹³C,¹⁵N,d₃ allows for the confident identification of metabolites by observing the characteristic mass shift and isotopic pattern in the mass spectra. The major metabolites of dutasteride identified through this methodology are consistent with those reported in the literature.

Table 1: Major Metabolites of Dutasteride Identified using Dutasteride-¹³C,¹⁵N,d₃

| Metabolite Name | Metabolic Reaction | Expected Mass Shift from Dutasteride-¹³C,¹⁵N,d₃ |

| 4'-Hydroxydutasteride | Hydroxylation | +16 Da |

| 6β-Hydroxydutasteride | Hydroxylation | +16 Da |

| 1,2-Dihydrodutasteride | Reduction | +2 Da |

Table 2: In Vitro Michaelis-Menten Kinetic Parameters for Dutasteride Metabolism in Human Liver Microsomes [5]

| Parameter | Value |

| Vmax (pmol/min/mg protein) | 114 ± 10 |

| Km (µM) | 4.81 ± 0.95 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 23.7 |

Data presented as mean ± standard deviation.[5]

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Experimental workflow for dutasteride metabolite identification.

Dutasteride Metabolic Pathway

Caption: Major metabolic pathways of dutasteride.

Conclusion

The use of Dutasteride-¹³C,¹⁵N,d₃ in combination with high-resolution LC-MS/MS provides a highly effective and confident method for the identification of dutasteride metabolites. The detailed protocols and data presented in this application note can be readily adapted by researchers in drug metabolism and related fields to facilitate their studies on dutasteride and other xenobiotics. This stable isotope-labeling strategy significantly enhances the quality and reliability of metabolite identification in complex biological systems.

References

Application of Dutasteride-13C,15N,d3 in Bioequivalence Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals